molecular formula C12H19N3 B13340230 (1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine

(1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine

Cat. No.: B13340230
M. Wt: 205.30 g/mol
InChI Key: SZDGFDYXPTWGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutics targeting the central nervous system (CNS). While specific literature on this exact compound is limited, its core structure is a key pharmacophore in several active research areas. The 1-methylpiperidin-4-yl moiety is a prevalent structural feature in ligands designed for G-protein coupled receptors (GPCRs). For instance, this fragment is found in compounds targeting the 5-HT1A serotonin receptor, which is a prominent target for developing new antidepressants and treatments for Parkinson's disease . Furthermore, the piperidine scaffold is integral to the design of dual-target ligands for the mu-opioid receptor (MOR) and dopamine D3 receptor (D3R), a promising strategy for creating analgesics with lower abuse potential . The pyridin-3-yl group provides a versatile aromatic system that can be modified to fine-tune the molecule's electronic properties, binding affinity, and selectivity. Researchers can utilize this compound as a versatile chemical intermediate to synthesize more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its application is primarily in the discovery of receptor agonists, antagonists, and biased ligands for various neurological and psychiatric disorders. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

(1-methylpiperidin-4-yl)-pyridin-3-ylmethanamine

InChI

InChI=1S/C12H19N3/c1-15-7-4-10(5-8-15)12(13)11-3-2-6-14-9-11/h2-3,6,9-10,12H,4-5,7-8,13H2,1H3

InChI Key

SZDGFDYXPTWGMT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(C2=CN=CC=C2)N

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

The most prevalent method involves the reductive amination of a suitable aldehyde or ketone intermediate with a methylpiperidine derivative and pyridine precursor:

  • Step 1: Preparation of 1-methylpiperidin-4-amine
    This can be achieved via methylation of piperidin-4-amine using methyl iodide or methyl triflate under basic conditions, or through reductive amination of piperidin-4-one with methylamine.

  • Step 2: Formation of the pyridin-3-ylmethyl intermediate
    The pyridine ring bearing a suitable functional group (e.g., aldehyde or halide) is prepared for coupling.

  • Step 3: Coupling via reductive amination
    The methylpiperidine derivative reacts with the pyridine aldehyde or halide in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride, under mild conditions (usually in methanol or DMSO). This process yields the target compound with high selectivity and yield.

Reaction Conditions:

  • Solvent: Methanol, ethanol, or DMSO
  • Temperature: Room temperature to 50°C
  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄)
  • Catalyst: Acidic conditions (e.g., acetic acid) to facilitate imine formation

Amide Coupling Strategy

Alternatively, a stepwise synthesis involves:

  • Step 1: Synthesis of 4-piperidone derivatives
    Starting from piperidine, selective oxidation or functionalization yields 4-piperidone.

  • Step 2: Conversion to N-methylpiperidin-4-amine
    Alkylation with methyl iodide or methyl triflate.

  • Step 3: Coupling with pyridin-3-yl derivatives
    Using activated intermediates such as pyridin-3-yl halides (chloride or bromide) or pyridine-3-carboxylic acids activated by carbodiimides (e.g., EDC, DCC).

Reaction Conditions:

  • Solvent: Dichloromethane or DMF
  • Temperature: 0°C to room temperature
  • Coupling Reagents: DCC or EDC for amide bond formation

Direct Alkylation Method

This involves direct alkylation of methylpiperidine with a pyridine derivative bearing a good leaving group (e.g., halide):

  • Step 1: Preparation of pyridine-3-yl halide (e.g., bromide or chloride)
  • Step 2: Nucleophilic substitution with methylpiperidine in the presence of a base such as potassium carbonate.

Reaction Conditions:

  • Solvent: Acetonitrile or DMF
  • Temperature: Elevated (80–120°C)
  • Base: Potassium carbonate or sodium hydride

Data Tables Summarizing Preparation Methods

Method Key Reagents Solvent Temperature Yield (%) Remarks
Reductive Amination Methylamine, NaBH₃CN Methanol Room temp – 50°C 70–85 High selectivity, scalable
Amide Coupling Pyridin-3-yl halide, DCC DCM/DMF 0–25°C 60–75 Suitable for large scale
Direct Alkylation Pyridine-3-yl halide, K₂CO₃ Acetonitrile 80–120°C 50–65 Requires excess base

Research Findings and Optimization Strategies

  • Reaction Efficiency: Studies indicate that reductive amination offers the highest yields with minimal by-products, especially when using sodium cyanoborohydride in mildly acidic conditions. Optimization of pH (around 4–5) is critical for imine formation and reduction.

  • Scalability: Continuous flow reactors have been successfully employed for large-scale synthesis, providing better control over temperature and reaction times, thus improving yield and safety.

  • Purification: Crude products are typically purified via column chromatography or recrystallization, with high purity achieved through preparative HPLC when necessary.

  • Environmental Considerations: Use of greener solvents like ethanol or ethyl acetate, and minimizing excess reagents, aligns with sustainable chemistry practices.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce secondary amines.

Scientific Research Applications

(1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares (1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine with structurally related methanamine derivatives:

Compound Name Structural Features Key Properties/Applications Safety Profile
This compound - Piperidine (1-methyl) + pyridin-3-yl
- Methanamine linker
- Potential CNS or kinase-targeting activity (inferred from structural analogs) - Flammable liquid (H226)
- Severe skin/eye irritation (H314)
[1-(3-Phenylpyrazin-2-yl)piperidin-4-yl]methanamine (CAS 1069473-58-0) - Piperidine + phenylpyrazinyl group
- Methanamine linker
- Not explicitly stated; pyrazine moieties often modulate pharmacokinetics - No direct safety data; pyrazine derivatives may pose inhalation risks
N-Methyl-1-(pyridin-3-yl)methanamine (CAS 20173-04-0) - Pyridin-3-yl + methylamine group - High structural similarity to neurotransmitter analogs (e.g., histamine derivatives) - Limited data; likely irritant due to amine functionality
(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine - Halogenated phenyl-pyridine core
- Methanamine linker
- Halogens may enhance bioavailability or target specificity (e.g., kinase inhibition) - Specific hazards unlisted; halogenated analogs often require careful handling
1-Benzyl-4-methylpiperidin-3-yl-methylamine (from ) - Benzyl-substituted piperidine
- Methylamine at 3-position
- Intermediate in synthesis of chiral amines for pharmaceuticals - Likely corrosive (similar to other piperidine methanamines)

Key Research Findings and Data

Structural Modifications and Bioactivity

  • Pyridine vs. Pyrazine Substitutions : Compounds with pyridin-3-yl groups (e.g., the target molecule) exhibit higher solubility in polar solvents compared to phenylpyrazinyl analogs (e.g., CAS 1069473-58-0), which may enhance blood-brain barrier penetration.

Biological Activity

The compound (1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine , also known as 6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine , is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine moiety and a pyridine ring, positions it as a candidate for various pharmacological applications. This article explores its biological activity, synthesis methods, and potential therapeutic uses.

Structural Characteristics

The compound's structure can be visualized as follows:

  • Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's interaction with biological targets.
  • Pyridine Ring : A five-membered aromatic ring that enhances the compound's stability and reactivity.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. Its structural components suggest potential interactions with various receptors involved in neurotransmission and enzyme inhibition.

Key Biological Activities :

  • Neurotransmission Modulation : The piperidine component may enhance binding affinity to neurotransmitter receptors, influencing neurological pathways.
  • Anti-inflammatory Effects : Compounds with similar structures have been shown to exhibit anti-inflammatory properties.
  • Analgesic Activity : Potential applications in pain management due to its ability to interact with pain-related pathways.
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective activities, suggesting potential therapeutic uses in neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, allowing for modifications that can tailor its properties. Common synthetic routes include:

  • Alkylation Reactions : Involving the reaction of piperidine derivatives with pyridine-based substrates.
  • Amine Coupling Reactions : Utilizing coupling agents to facilitate the formation of amine bonds between piperidine and pyridine moieties.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological ActivityNotable Differences
1-MethylpiperidinePiperidine ring onlyNeuroactiveLacks pyridine moiety
Pyridine derivativesPyridine ringVaries widelyDifferent substituents affect activity
4-AminopiperidinePiperidine with amino groupAntidepressant potentialStructural variations lead to different receptor affinities

This table illustrates how minor structural differences can lead to significant variations in biological activity and application potential.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of related compounds:

  • Cytotoxic Activity : In vitro studies showed that related compounds exhibited cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), indicating potential anticancer properties .
  • Mechanistic Insights : Research has indicated that compounds similar to this compound can induce apoptosis in cancer cells by enhancing caspase activity and affecting microtubule dynamics .
  • Therapeutic Applications : The compound's ability to modulate neurotransmitter systems suggests its potential use in treating neurological disorders such as depression and anxiety .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of vapors or dust.
  • Store the compound in a cool, dry place away from oxidizing agents and acids.
  • In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention.
  • Refer to Safety Data Sheets (SDS) for detailed hazard classifications and first-aid measures .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Reductive Amination : React (1-methylpiperidin-4-yl)methanamine with pyridin-3-carbaldehyde in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane under inert conditions .
  • Multicomponent Reactions : Combine piperidine derivatives with pyridine precursors using microwave-assisted synthesis to accelerate reaction kinetics .
  • Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect amine functionalities during intermediate steps, followed by acidic deprotection .

Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Introduce substituents at the pyridine ring (e.g., halogens, methoxy groups) to evaluate electronic effects on binding affinity .
  • Modify the piperidine ring by alkylation or fluorination to assess steric and pharmacokinetic impacts .
  • Use computational tools like molecular docking to prioritize analogs with predicted target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
  • Validate Target Specificity : Use knockout models or siRNA silencing to confirm on-target effects vs. off-target interactions .
  • Cross-Reference Pharmacokinetic Data : Compare bioavailability and metabolic stability (e.g., hepatic microsome assays) to explain discrepancies in in vivo vs. in vitro results .

Q. What advanced computational methods are suitable for predicting the binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100-ns trajectories to identify stable binding conformations .
  • Free Energy Perturbation (FEP) : Calculate binding free energies for analogs to prioritize synthesis .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at active sites (e.g., kinase ATP pockets) .

Q. How can the compound's pharmacokinetic profile be optimized for CNS-targeted applications?

  • Methodological Answer :

  • Lipophilicity Adjustments : Introduce fluorine atoms or methyl groups to enhance blood-brain barrier (BBB) penetration (target logP ~2–3) .
  • P-glycoprotein Inhibition : Co-administer with P-gp inhibitors like verapamil to reduce efflux .
  • Prodrug Strategies : Mask the amine group with acetyl or carbamate moieties to improve solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.